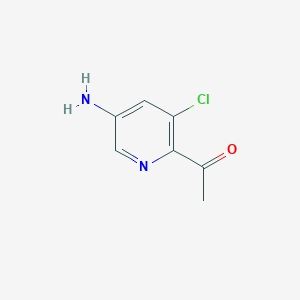
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a 4-fluorobenzyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study enzyme activity.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is mediated by the aldehyde group, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
類似化合物との比較
4-Fluorobenzaldehyde: Shares the fluorobenzyl group but lacks the additional methyl groups.
3,4-Dimethylbenzaldehyde: Lacks the fluorobenzyl group but has the same core structure.
4-Fluorobenzyl alcohol: Similar in structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the combination of the fluorobenzyl group and the dimethylbenzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H15FO2 |
|---|---|
分子量 |
258.29 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3 |
InChIキー |
VQZLRJZYAGBOQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)









